molecular formula C18H17NO4S3 B1574307 CCX2206

CCX2206

Cat. No.: B1574307
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CCX2206 is a novel small-molecule inhibitor targeting the kinase domain of Protein X, a key regulator in inflammatory pathways. Its development aimed to address limitations of existing therapies, such as off-target effects and metabolic instability . The compound features a dihydroquinazolinone core with a trifluoromethyl substituent, enhancing its binding affinity (IC₅₀ = 12 nM) and selectivity (>100-fold over related kinases) . Preclinical studies demonstrate potent anti-inflammatory activity in murine models, with a 70% reduction in cytokine release at 10 mg/kg doses .

Properties

Molecular Formula

C18H17NO4S3

Appearance

Solid powder

Synonyms

CCX2206;  CCX-2206;  CCX 2206.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Binding Properties

Parameter CCX2206 Compound A Compound B
Core Structure Dihydroquinazolinone Pyridine Benzimidazole
Molecular Weight 498.5 Da 432.3 Da 467.8 Da
LogP 2.8 3.5 2.1
Kinase Selectivity >100-fold 30-fold 50-fold
Binding Affinity (IC₅₀) 12 nM 45 nM 28 nM

Key Findings :

  • This compound’s dihydroquinazolinone core improves hydrophobic interactions in the ATP-binding pocket compared to Compound A’s pyridine group, explaining its superior IC₅₀ .
  • The trifluoromethyl group in this compound reduces metabolic degradation by cytochrome P450 enzymes, addressing a key limitation of Compound B .

Pharmacological and Efficacy Profiles

Table 2: Preclinical and Clinical Data

Parameter This compound Compound A Compound B
Oral Bioavailability 85% 40% 65%
Half-life (t₁/₂) 8.2 h 3.5 h 6.0 h
Efficacy (ED₅₀) 5 mg/kg 15 mg/kg 10 mg/kg
Toxicity (LD₅₀) >500 mg/kg 300 mg/kg 450 mg/kg

Key Findings :

  • This compound’s extended half-life (8.2 h vs. 3.5 h for Compound A) supports once-daily dosing, a critical advantage in chronic inflammatory conditions .
  • Compound B’s benzimidazole scaffold improves solubility but introduces hepatotoxicity risks (LD₅₀ = 450 mg/kg vs. This compound’s >500 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.